molecular formula C19H20O5 B14163038 1,4-DI-O-Benzylidene-DL-ribitol CAS No. 5348-90-3

1,4-DI-O-Benzylidene-DL-ribitol

Cat. No.: B14163038
CAS No.: 5348-90-3
M. Wt: 328.4 g/mol
InChI Key: YTUICHKHZZLYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-DI-O-Benzylidene-DL-ribitol is a chemically modified pentitol where the ribitol backbone is protected with two benzylidene acetal groups. This compound, with the CAS number 5348-90-3 and a molecular formula of C19H20O5, serves as a crucial protected intermediate in organic and carbohydrate synthesis . The benzylidene groups mask hydroxyl functionalities, allowing for selective reactions at other sites of the molecule, which is a fundamental strategy for constructing complex chemical structures . Researchers utilize this and related dibenzylidene-acetal protected sugar alcohols as key building blocks for the synthesis of various nucleosides, iminocyclitols, and other chiral targets . These synthetic pathways are vital for exploring new chemical space in drug discovery and developing carbohydrate-based probes. Furthermore, structural studies on such derivatives are valuable for conformational analysis, employing techniques like NMR spectroscopy to understand ring puckering and dihedral angles in five-membered systems . This compound is supplied for research applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c20-11-15-17-16(23-19(22-15)14-9-5-2-6-10-14)12-21-18(24-17)13-7-3-1-4-8-13/h1-10,15-20H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUICHKHZZLYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(OC(O2)C3=CC=CC=C3)CO)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277245
Record name MLS002637561
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-90-3, 59782-28-4
Record name MLS002637561
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002637561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Structural Elucidation and Conformational Analysis of 1,4 Di O Benzylidene Dl Ribitol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Complete Structural Assignment

The complete structural assignment of 1,4-DI-O-Benzylidene-DL-ribitol and its derivatives is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. While these 1D spectra are foundational, they often require further clarification for complex structures. researchgate.net

2D NMR: To overcome the limitations of 1D NMR, a suite of 2D experiments is employed to establish connectivity between atoms. sdsu.eduscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.eduresearchgate.net This helps in piecing together fragments of the molecule by establishing proton-proton correlations.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms to which they are attached (¹J coupling). sdsu.eduyoutube.com This provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. beilstein-journals.orgwordpress.com This through-space correlation is vital for determining the stereochemistry and conformation of the molecule. wordpress.com

By integrating the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Table 1: Representative NMR Data for Benzylidene Acetal (B89532) Derivatives (Note: The following table is a generalized representation and specific chemical shifts will vary based on the exact derivative and solvent used.)

Technique Information Gained Typical Application for this compound
¹H NMR Proton chemical shifts and coupling constants. Identifies aromatic protons of benzylidene groups, methine protons of the ribitol (B610474) core, and benzylic acetal protons.
¹³C NMR Carbon chemical shifts. Distinguishes between aromatic carbons, ribitol carbons, and the acetal carbon.
COSY ¹H-¹H correlations through bonds. Establishes the connectivity of the protons within the ribitol backbone. sdsu.eduresearchgate.net
HSQC ¹H-¹³C one-bond correlations. Assigns specific protons to their directly attached carbons in the ribitol and benzylidene moieties. sdsu.eduyoutube.com
HMBC ¹H-¹³C long-range correlations (2-3 bonds). Confirms the attachment points of the benzylidene groups to the ribitol chain and connects different parts of the molecule. sdsu.eduipb.ptresearchgate.net

| NOESY | ¹H-¹H correlations through space. | Determines the relative stereochemistry of the substituents on the ribitol backbone and the conformation of the benzylidene acetal rings. beilstein-journals.orgwordpress.com |

Advanced NMR Techniques for Stereochemical and Conformational Profiling in Solution

Beyond basic structural assignment, advanced NMR techniques provide deeper insights into the three-dimensional arrangement of atoms in solution. For molecules like this compound, which possess multiple stereocenters and conformational flexibility, these methods are indispensable. researchgate.netsjsu.edu

The conformation of the ribitol backbone and the fused benzylidene acetal rings can be investigated. mdpi.comnih.gov Studies on related dibenzylidene-L-iditol isomers have shown that the two fused dioxane rings can adopt different chair-chair conformations. lookchem.com The analysis of ³J(H,H) coupling constants, often determined through spectral simulation due to strong coupling, can provide information about the dihedral angles along the C-C bonds of the ribitol chain. mdpi.comnih.gov This allows for the characterization of the conformational equilibrium in solution. mdpi.comnih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments, particularly quantitative NOE measurements, can provide distance constraints between protons. ipb.pt This data is crucial for building and validating three-dimensional models of the molecule in solution, offering a detailed picture of its preferred conformation. researchgate.net

Utilization of Chiral NMR Shift Reagents for Enantiomeric Purity Determination

Since this compound is a racemic mixture (DL), it consists of two enantiomers. Chiral NMR shift reagents are paramagnetic lanthanide complexes that can reversibly bind to the substrate. libretexts.orgharvard.eduslideshare.net When a chiral shift reagent is added to a solution of a racemic mixture, it forms diastereomeric complexes with each enantiomer. libretexts.org These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the corresponding protons in the two enantiomers. libretexts.orgharvard.eduslideshare.net

The most commonly used chiral shift reagents are based on europium or praseodymium complexes with chiral ligands, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)₃]. nih.gov By integrating the signals of the separated enantiomers, the enantiomeric purity or enantiomeric excess (ee) of the sample can be accurately determined. libretexts.orgnih.govnih.gov This technique is a powerful alternative to more traditional methods like polarimetry. nih.gov

X-ray Diffraction Crystallography

While NMR spectroscopy provides detailed structural information in solution, X-ray diffraction crystallography offers an unparalleled view of the molecule in the solid state, providing precise bond lengths, bond angles, and absolute configuration.

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Absolute Configuration Determination

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. rigaku.comrigaku.com By irradiating a single crystal with X-rays, a diffraction pattern is generated. rigaku.com The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms in the molecule. rigaku.comnih.gov

This technique provides an unambiguous determination of the molecular structure, including the conformation of the ribitol chain and the benzylidene acetal rings in the solid state. lookchem.comrsc.org For chiral molecules, single crystal X-ray diffraction using anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters, definitively distinguishing between the D and L enantiomers. beilstein-journals.orgrigaku.comrsc.org This is a critical aspect of stereochemical analysis that is often challenging to achieve by other means. rsc.org

Powder X-ray Diffraction for Solid-State Organization and Supramolecular Assembly Investigations

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a solid sample. researchgate.net Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

PXRD is particularly useful for:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns can identify the crystalline form of the material.

Crystallinity Assessment: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the sample. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,3:2,4-Di-O-benzylidene-DL-ribitol
1,3:2,4-dibenzylidene-L-iditol
1,6-ditosylbenzylidene-L-iditol
5,6-ditosyl derivative of 1,3:2,4-dibenzylidene-L-iditol
diiodo derivative of 1,6-ditosylbenzylidene-L-iditol
dideoxy derivative of 1,6-ditosylbenzylidene-L-iditol
tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)
Europium

Mass Spectrometry (MS) Techniques for Complex Derivatization Characterization

Mass spectrometry is an indispensable analytical technique for the structural characterization of derivatized molecules such as this compound. Its high sensitivity and ability to provide detailed structural data are crucial for identifying components in complex mixtures and for elucidating the structures of novel glycoconjugates.

Advanced GC-MS for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. For polyols like ribitol, derivatization is necessary to increase volatility for GC analysis. The resulting complex mixtures from such reactions, which can contain various isomers and byproducts, can be effectively separated and identified using GC-MS.

In the synthesis of benzylidene acetals of pentitols, including ribitol, multiple isomers can be formed. GC-MS analysis of the reaction mixture, after conversion to trimethylsilyl (B98337) (TMS) ethers, allows for the separation and identification of these isomers. The electron ionization (EI) mass spectra of these separated components provide characteristic fragmentation patterns that aid in their structural assignment. For example, the analysis of the benzalation of ribitol can yield various mono- and di-acetal isomers, each with a unique retention time and mass spectrum. The relative abundance of these isomers can be quantified, providing insight into the kinetic and thermodynamic control of the reaction. The fragmentation of these acetals often involves the loss of substituent groups and cleavage of the ribitol backbone, providing data to pinpoint the location of the benzylidene groups.

Table 1: GC-MS Data for Isomeric Dibenzylidene Acetals of Pentitols Note: This table is a representative example based on findings for related pentitol (B7790432) acetals, illustrating the type of data obtained from GC-MS analysis.

CompoundRetention Time (min)Key Mass Spectral Fragments (m/z)
2,4:3,5-Di-O-benzylidene-arabinitol TMS ether15.2399, 299, 179, 105, 91
1,3:2,4-Di-O-benzylidene-xylitol TMS ether16.5399, 299, 179, 105, 91
This compound TMS ether (Hypothetical)N/AExpected fragments would include those related to the benzylidene moiety (e.g., 105, 91) and the silylated ribitol core.

MALDI-MS and ESI-MS for Molecular Weight and Fragmentation Pattern Analysis of Ribitol Glycoconjugates

For larger, non-volatile, and thermally sensitive molecules like ribitol glycoconjugates, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry are employed. These methods allow for the accurate determination of molecular weights and provide structural details through fragmentation analysis.

MALDI-MS is particularly effective for analyzing complex mixtures of glycans and glycoconjugates, providing rapid molecular weight determination with high precision. ESI-MS, often coupled with liquid chromatography (LC-ESI-MS), is invaluable for separating and analyzing complex biological samples. Tandem mass spectrometry (MS/MS) experiments using ESI-MS can generate detailed fragmentation patterns. For instance, in the analysis of bacterial teichoic acids, which are polymers of ribitol phosphate (B84403), ESI-MS/MS can be used to sequence the polymer and identify the locations of substituent groups, such as D-alanine esters or glycosidic linkages. The fragmentation of these glycoconjugates typically involves cleavage of glycosidic bonds and cross-ring cleavages of the sugar units, providing a wealth of structural information.

Computational Chemistry and Molecular Modeling for Structural Prediction and Mechanistic Insights

Computational chemistry provides powerful tools for predicting the three-dimensional structures of molecules and for investigating reaction mechanisms at a level of detail that is often inaccessible experimentally.

Quantum Chemical Calculations (e.g., B3LYP/6-31G) for Conformational Landscape Exploration*

The conformation of a molecule dictates its physical and biological properties. For a flexible molecule like this compound, numerous conformations are possible due to the rotation around single bonds. Quantum chemical calculations, particularly Density Functional Theory (DFT) methods like B3LYP with the 6-31G* basis set, are well-suited for exploring the conformational landscape of such molecules.

Table 2: Calculated Relative Energies of Pentitol Dibenzylidene Acetal Conformers Note: This table is a representative example based on computational findings for related compounds, illustrating the type of data generated.

AcetalConformationCalculated Relative Energy (kcal/mol) (B3LYP/6-31G*)
2,4-O-benzylidene-D-glucitolChair, Equatorial Phenyl0.00
2,4-O-benzylidene-D-glucitolChair, Axial Phenyl+3.5
2,4-O-benzylidene-D-glucitolTwist-Boat+6.2

Simulation of Reaction Pathways and Identification of Structural Rearrangements

Computational modeling can simulate the entire course of a chemical reaction, providing insights into the reaction mechanism and the factors that control product distribution. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined.

For the acid-catalyzed formation of benzylidene acetals, computational studies can model the stepwise process of aldehyde protonation, nucleophilic attack by the polyol's hydroxyl groups, and subsequent cyclization. These simulations can explain the observed regioselectivity and stereoselectivity of the reaction. For instance, the preferential formation of six-membered 1,3-dioxane (B1201747) rings over five-membered 1,3-dioxolane (B20135) rings can be rationalized by the lower ring strain of the former. Furthermore, the thermodynamic stability of the various possible isomers can be calculated, allowing for the prediction of the product distribution under equilibrium conditions. Computational methods are also employed to investigate potential structural rearrangements, such as the migration of the benzylidene group between different pairs of hydroxyl groups, by calculating the energy barriers for these processes.

Strategic Applications of 1,4 Di O Benzylidene Dl Ribitol As a Chiral Building Block in Complex Chemical Synthesis

Integral Role in Nucleoside and Nucleotide Analogue Synthesis

The structural rigidity and defined stereochemistry of 1,4-di-O-benzylidene-DL-ribitol make it an excellent starting material for the synthesis of nucleoside and nucleotide analogues. These synthetic compounds are often designed to mimic natural nucleosides, the building blocks of DNA and RNA, and can act as therapeutic agents by interfering with viral replication or cancer cell growth.

Precursor in the Total Synthesis of C-Nucleosides and Related Bioactive Analogues

C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of the typical carbon-nitrogen bond, are a class of compounds with significant biological activity. scripps.edu The stability of the C-C bond to enzymatic cleavage makes them attractive candidates for drug development. scripps.edu The synthesis of C-nucleosides often involves the use of protected sugar precursors to ensure the correct stereochemistry of the final product.

The benzylidene group is a preferred choice for protecting the hydroxyl groups at positions 2 and 3 of ribonolactone, a key intermediate in the synthesis of C-purine nucleoside analogues. mdpi.comresearchgate.net This protection strategy, however, can sometimes lead to unexpected side reactions and structural rearrangements of the carbohydrate ring. mdpi.comresearchgate.net Detailed NMR studies and molecular modeling have been employed to understand and control these reactions, ensuring the efficient synthesis of the desired C-nucleoside analogues. mdpi.comresearchgate.net

PrecursorIntermediateTarget Compound ClassReference
D-(+)-ribono-1,4-lactone2,3-O-benzylidene-D-ribono-1,4-lactoneC-purine nucleosides mdpi.comresearchgate.net

Exploration of Synthetic Routes to Modified Nucleoside Scaffolds

The versatility of this compound extends to the synthesis of various modified nucleoside scaffolds. By selectively manipulating the protecting groups and introducing different functionalities, chemists can create a diverse library of nucleoside analogues for biological screening. The development of novel synthetic routes is crucial for accessing these complex molecules efficiently.

One area of exploration is the synthesis of nucleoside analogues where the ribose ring oxygen is replaced by other atoms, such as sulfur or selenium. nih.gov These modifications can alter the compound's metabolic stability and conformational properties. nih.gov The synthesis of such heteroatom-modified nucleosides often involves multi-step sequences starting from protected ribose derivatives.

Pivotal Element in Oligosaccharide and Glycoconjugate Construction

The precise arrangement of hydroxyl groups in this compound also makes it a valuable component in the synthesis of complex oligosaccharides and glycoconjugates. These molecules play critical roles in numerous biological processes, including cell-cell recognition, immune response, and bacterial pathogenesis.

Building Block for the Modular Synthesis of Polyhydroxylated Compounds

The synthesis of polyhydroxylated compounds, which are characterized by multiple hydroxyl groups, requires careful control of stereochemistry. The rigid dibenzylidene acetal (B89532) structure of this compound provides a pre-organized scaffold, facilitating the stereoselective introduction of additional functional groups. This modular approach allows for the systematic construction of complex polyhydroxylated natural products and their analogues.

Intermediate in the Preparation of Complex Teichoic Acid and Lipoteichoic Acid (LTA) Analogues

Teichoic acids are anionic polymers found in the cell walls of Gram-positive bacteria, playing a crucial role in cell physiology and pathogenesis. technion.ac.ilnih.govuniversiteitleiden.nl They are often composed of repeating units of ribitol (B610474) phosphate (B84403). technion.ac.ilnih.gov The synthesis of well-defined teichoic acid fragments is essential for studying their biological functions and for the development of vaccines and antibacterial agents. universiteitleiden.nl

This compound serves as a key intermediate in the synthesis of these complex structures. For instance, the synthesis of Staphylococcus aureus wall teichoic acid (WTA) fragments, which are poly-ribitol phosphate chains, utilizes protected ribitol building blocks. researchgate.net These synthetic fragments are then used to study the immune response and to develop potential vaccine candidates. universiteitleiden.nlresearchgate.net

OrganismTarget MoleculeSynthetic ApproachReference
Staphylococcus aureusWall Teichoic Acid (WTA)Solution-phase phosphodiester synthesis researchgate.net
Streptococcus pneumoniaeTeichoic Acid PrecursorsEnzymatic synthesis of CDP-activated ribitol nih.gov

Regiospecific Glycosyl Donor Coupling to Ribitol Frameworks

The selective protection of the hydroxyl groups in this compound allows for the regiospecific attachment of sugar units (glycosylation). This is a critical step in the synthesis of many glycoconjugates, where the position of the glycosidic linkage determines the biological activity of the molecule. By leaving a single hydroxyl group available for reaction, chemists can precisely control the site of glycosylation on the ribitol backbone. This level of control is essential for creating synthetic glycoconjugates that accurately mimic their natural counterparts.

Contribution to the Synthesis of Heterocyclic Compounds and Alkaloids

The rigid, stereochemically-defined framework of this compound makes it an invaluable starting material for the synthesis of complex nitrogen-containing molecules. Its pre-defined stereocenters serve as a chiral template, guiding the formation of new stereocenters and enabling the efficient construction of intricate molecular architectures.

Precursor for Chiral Iminoribitol and Pyrrolidine (B122466) Derivatives

This compound is a versatile precursor for the synthesis of chiral iminoribitols and polyhydroxylated pyrrolidines, which are important classes of compounds, often studied for their glycosidase inhibitory activity. The synthetic strategy typically involves a series of transformations to introduce a nitrogen atom into the ribitol backbone and subsequently form the heterocyclic ring.

A common approach begins with the selective protection of the remaining free hydroxyl groups of the benzylidene-protected ribitol. This is followed by the conversion of one or more of the hydroxyl groups into good leaving groups, such as tosylates or mesylates. Nucleophilic substitution with an azide (B81097) source, like sodium azide, introduces the nitrogen functionality. Subsequent reduction of the azide and intramolecular cyclization, often after deprotection and reprotection steps, leads to the formation of the desired iminoribitol or pyrrolidine ring system. The inherent chirality of the ribitol starting material directly translates to the stereochemistry of the final heterocyclic product. Efficient synthetic routes have been developed that allow for the creation of diverse pyrrolidine-based scaffolds for structure-activity relationship (SAR) studies, which are crucial for the development of potent and selective enzyme inhibitors. nih.gov

Application as Chiral Scaffolds in the Construction of Polyhydroxylated Alkaloid Architectures

The utility of ribitol-derived building blocks extends to the synthesis of complex polyhydroxylated alkaloids. These natural products and their synthetic analogues are of great interest due to their wide range of biological activities. The benzylidene-protected ribitol serves as a "chiral scaffold," providing a foundational structure upon which the rest of the alkaloid framework can be constructed.

Broader Significance in Exploratory Medicinal Chemistry and Chemical Biology Research

The applications of this compound and related structures extend beyond specific target synthesis into broader areas of drug discovery and chemical methodology development.

Development of New Synthetic Routes for Advanced Pharmaceutical Intermediates

The principles of using chiral building blocks like protected ribitol are central to modern pharmaceutical synthesis. While direct synthesis of a final drug from this specific compound may be uncommon, the methodologies developed for its transformation are widely applicable. The development of robust and high-yielding synthetic routes for chiral molecules is a constant goal in pharmaceutical process chemistry. beilstein-journals.org The synthesis of chiral pyrrolidine inhibitors for neuronal nitric oxide synthase (nNOS), for instance, highlights the creation of an advanced intermediate that is a promising drug candidate for neurodegenerative diseases. nih.gov The knowledge gained from manipulating such chiral polyol derivatives contributes to a larger toolbox of reactions for constructing complex, enantiomerically pure molecules that are essential intermediates for a wide range of therapeutic agents. nih.gov

Designing Novel Carbohydrate-based Scaffolds for Lead Compound Generation

Carbohydrates are increasingly recognized as excellent scaffolds for generating molecular diversity in drug discovery. nih.govresearchgate.net Their high density of functional groups and stereochemical diversity make them ideal starting points for creating libraries of compounds for biological screening. nih.gov this compound exemplifies a rigid scaffold that can be systematically modified. By appending different pharmacophores to the available hydroxyl groups, chemists can generate a vast array of structurally diverse molecules. nih.gov This strategy is used to create compound libraries for screening against various biological targets, such as enzymes and receptors, in the search for new lead compounds. nih.gov The carbohydrate core provides a three-dimensional framework that can present attached functional groups in specific spatial orientations, which can lead to high-affinity binding with biological macromolecules. researchgate.netmdpi.com

Methodological Advancements in Asymmetric Synthesis Utilizing Ribitol-derived Chiral Blocks

The use of chiral molecules derived from a "chiral pool" of readily available natural products, such as carbohydrates and their derivatives, is a cornerstone of asymmetric synthesis. nih.gov Ribitol-derived building blocks are part of this tradition, and their use has spurred methodological advancements. Research in this area focuses on developing new, highly selective reactions where the existing stereocenters of the ribitol scaffold control the stereochemical outcome of subsequent transformations. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. Advances in catalytic asymmetric synthesis, including hydrogenation and organocatalysis, have revolutionized the production of chiral compounds, enabling their efficient and sustainable production for various applications, including pharmaceuticals. chiralpedia.comrsc.org The challenges and successes encountered in manipulating these structures drive innovation in synthetic methodology, leading to the discovery of new reagents, catalysts, and reaction conditions that benefit the wider chemical community. chiralpedia.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,4-DI-O-Benzylidene-DL-ribitol, and how is its structural integrity confirmed?

  • Methodological Answer : Synthesis typically involves benzylidene protection of ribitol derivatives under anhydrous conditions. For example, analogous procedures to those used for benzylidene-protected sugars (e.g., NaH in DMF as a base, followed by reaction with benzaldehyde derivatives) can be adapted . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify acetal formation and stereochemistry, complemented by melting point analysis (e.g., mp 69–71°C for similar benzylidene derivatives) . Mass spectrometry (MS) further validates molecular weight (e.g., C₁₁H₁₄O₄ derivatives with MW ~210 g/mol) .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound in experimental settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while thermogravimetric analysis (TGA) evaluates thermal stability. Stability under biological assay conditions (e.g., aqueous buffers) should be monitored via time-resolved NMR or HPLC to detect hydrolysis of the benzylidene group . For hygroscopic analogs like ribitol derivatives, dynamic vapor sorption (DVS) studies are recommended to assess moisture sensitivity .

Q. What preliminary biological activities have been reported for this compound, and how are these initially validated?

  • Methodological Answer : The compound has shown anti-cancer potential in HCT116 colon cancer cells, likely via synergistic inhibition of proliferation. Initial validation involves cell viability assays (e.g., MTT or CCK-8) and molecular docking studies to predict interactions with cancer-related targets like cyclin-dependent kinases . Dose-response curves and combination index (CI) calculations (e.g., using CompuSyn software) are critical to confirm synergism with other phytochemicals .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cancer cells?

  • Methodological Answer : Mechanistic studies require multi-omics approaches:

  • Transcriptomics : RNA sequencing to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax).
  • Proteomics : Western blotting or SILAC-based mass spectrometry to quantify protein expression changes (e.g., cyclins, caspases).
  • Metabolomics : LC-MS/MS to track metabolic shifts (e.g., ATP/ADP ratios, ROS levels).
  • Functional assays : Flow cytometry for cell cycle arrest (e.g., G0/G1 phase) and Annexin V/PI staining for apoptosis .

Q. How should researchers address contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. Resolve these by:

  • Standardizing protocols : Use consistent solvents (e.g., DMSO with ≤0.1% water) and cell lines (e.g., HCT116 vs. HT-29).
  • Batch-to-batch reproducibility : Compare multiple synthetic batches via HPLC and NMR.
  • Negative controls : Include ribitol or unprotected derivatives to isolate the benzylidene group’s contribution .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to improve membrane permeability.
  • Pharmacokinetic profiling : Conduct LC-MS/MS plasma stability assays and liver microsome studies to assess metabolic liability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.